molecular formula C8H8ClNO3S B8748038 4-[(Methylsulfonyl)amino]benzoyl chloride CAS No. 63421-72-7

4-[(Methylsulfonyl)amino]benzoyl chloride

Cat. No. B8748038
CAS RN: 63421-72-7
M. Wt: 233.67 g/mol
InChI Key: XIWZUWWVOULHGZ-UHFFFAOYSA-N
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Description

4-[(Methylsulfonyl)amino]benzoyl chloride is a useful research compound. Its molecular formula is C8H8ClNO3S and its molecular weight is 233.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(Methylsulfonyl)amino]benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Methylsulfonyl)amino]benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63421-72-7

Product Name

4-[(Methylsulfonyl)amino]benzoyl chloride

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

4-(methanesulfonamido)benzoyl chloride

InChI

InChI=1S/C8H8ClNO3S/c1-14(12,13)10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3

InChI Key

XIWZUWWVOULHGZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 600 ml of thionyl chloride at 0° C. is added 150 g (0.63 mole) of 4-[(methylsulfonyl)amino]benzoic acid sodium salt under a nitrogen atmosphere and the reaction is refluxed for 40 hours. The excess thionyl chloride is removed in vacuo and the crude product triturated with toluene and evaporated. After dissolving the solid in tetrahydrofuran, charcoal is added, and the mixture filtered through Celite. Concentration in vacuo provides a solid which is then slurried with cold ether and collected by filtration. Drying for 18 hours in vacuo provides 133 g of the title compound.
Quantity
600 mL
Type
reactant
Reaction Step One
Name
4-[(methylsulfonyl)amino]benzoic acid sodium salt
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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